1-ethyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Description
The compound “1-ethyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione” belongs to the class of organic compounds known as purines and purine derivatives . These are aromatic compounds containing a purine moiety, which is a bicyclic aromatic compound made up of two six-membered rings (a pyrimidine ring fused to an imidazole ring).
Molecular Structure Analysis
The molecular formula of the compound is C17H18N6O2 . This indicates that it contains 17 carbon atoms, 18 hydrogen atoms, 6 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Antitumor Activity
One study focused on the synthesis of novel heterocycles, including purino and triazino derivatives, examining their biological activities. The research demonstrated that these compounds exhibit promising antitumor activities against specific leukemia strains, suggesting potential therapeutic applications in cancer treatment (Ueda et al., 1987).
Anticancer and Antimicrobial Activity
Another research effort detailed the synthesis of heterocycles through interactions with intermediate compounds to produce triazine derivatives. These compounds were evaluated for their antitumor activities against human breast and liver carcinoma cell lines, highlighting their potential as anticancer agents (Badrey & Gomha, 2012).
Chemical Reactions and Derivatives
Further studies have explored the chemical reactions of oxazine-dione derivatives with amines, leading to the production of various reaction products, including pyrimidines and acetoacetamides. These findings contribute to the understanding of the chemical behavior of triazine-related compounds and their potential applications in chemical synthesis (Kinoshita et al., 1989).
Oxidation Products and Structural Analysis
Another study examined the oxidation products of 1-methyl-3-phenyl-dihydro-triazin-ones, revealing the complex chemical behavior and potential for generating diverse chemical structures from triazine derivatives. This research contributes to the broader knowledge of chemical transformations and the structural analysis of such compounds (Collins et al., 1999).
Antiviral Activity
Research on imidazo-s-triazine nucleosides and their analogues uncovered their synthesis and evaluated their antiviral activity against several viruses. This study indicates the potential of triazine derivatives in developing new antiviral agents (Kim et al., 1978).
Properties
IUPAC Name |
1-ethyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-4-23-16-18-14-13(15(24)21(3)17(25)20(14)2)22(16)10-12(19-23)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNCYJWSMLHTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(N2CC(=N1)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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